2-(2,5-Dichlorophenyl)morpholine
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Overview
Description
2-(2,5-Dichlorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 2,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)morpholine typically involves the reaction of 2,5-dichloroaniline with morpholine. One common method is the nucleophilic substitution reaction where 2,5-dichloroaniline reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the dichlorophenyl group and the morpholine ring allows it to bind to active sites of enzymes or receptors, thereby affecting their function. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)morpholine
- 2-(3,5-Dichlorophenyl)morpholine
- 2-(2,5-Dichlorophenyl)piperidine
Uniqueness
2-(2,5-Dichlorophenyl)morpholine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Biological Activity
2-(2,5-Dichlorophenyl)morpholine is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound this compound features a morpholine ring substituted with a dichlorophenyl group. Morpholine derivatives are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets. The synthesis of this compound typically involves several steps that optimize yield and purity while minimizing environmental impact.
1. Anticancer Properties
Research indicates that morpholine derivatives, including this compound, exhibit significant anticancer activity. A study evaluating various morpholine derivatives found that compounds with similar structural features displayed cytotoxic effects against multiple cancer cell lines, including HeLa and MCF-7 cells. The half-maximal inhibitory concentration (IC50) values for these compounds were determined through cytotoxicity assays, demonstrating their potential as anticancer agents.
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
This compound | 25 | HeLa |
2-(3,5-Dichlorophenyl)morpholine | 30 | MCF-7 |
2-(4-Methylphenyl)morpholine | 20 | A549 |
These results suggest that the presence of the dichlorophenyl group enhances the cytotoxicity of morpholine derivatives against cancer cells .
2. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have demonstrated that morpholine-based compounds can inhibit nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS). The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression was observed at non-cytotoxic concentrations, indicating a potential therapeutic role in inflammation-related disorders .
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets such as enzymes and receptors. For instance, its interaction with DNA has been noted in studies involving morpholine derivatives designed for anticancer therapy. These compounds can form strong binding interactions with nucleic acid bases, potentially leading to the inhibition of tumor growth .
Case Studies
- Cytotoxicity Evaluation : A series of experiments assessed the cytotoxic effects of various morpholine derivatives against different cancer cell lines. The results indicated that structural modifications significantly influenced the biological activity of these compounds.
- Inflammation Studies : In vitro studies on RAW 264.7 macrophage cells revealed that certain morpholine derivatives could effectively reduce inflammatory markers such as NO and COX-2 protein levels, suggesting their utility in treating inflammatory diseases .
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)morpholine |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 |
InChI Key |
ZXOZBDUSOZPSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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